ELOVL6-IN-5: A Technical Guide to its Mechanism of Action
ELOVL6-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ELOVL6-IN-5, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This document details the biochemical properties, cellular effects, and relevant signaling pathways associated with this compound, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action: Inhibition of ELOVL6
ELOVL6-IN-5, also referred to as Compound B, is a small molecule inhibitor that targets ELOVL6, a crucial enzyme in the de novo synthesis of long-chain fatty acids.[1][2] ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting step in the elongation of saturated and monounsaturated fatty acids with 12 to 16 carbons.[1][3] Specifically, it is responsible for the conversion of palmitate (C16:0) to stearate (C18:0).
The inhibitory action of ELOVL6-IN-5 is characterized by a non-competitive mechanism with respect to malonyl-CoA and an uncompetitive mechanism for palmitoyl-CoA.[4] This mode of inhibition suggests that ELOVL6-IN-5 does not compete with the malonyl-CoA substrate for binding to the enzyme's active site but rather binds to a distinct allosteric site or the enzyme-substrate complex.
Quantitative Inhibitory Potency
The inhibitory potency of ELOVL6-IN-5 has been quantified against both human and mouse ELOVL6, demonstrating high affinity for the enzyme.
| Target | IC50 (nM) | Reference |
| Human ELOVL6 | 85 | [4] |
| Mouse ELOVL6 | 38 | [4] |
Selectivity Profile
ELOVL6-IN-5 exhibits significant selectivity for ELOVL6 over other members of the ELOVL family of enzymes, making it a valuable tool for specifically studying the function of ELOVL6.
| Enzyme | Selectivity over ELOVL6 | Reference |
| ELOVL1 | >60-fold | [4] |
| ELOVL2 | >60-fold | [4] |
| ELOVL3 | >60-fold | [4] |
| ELOVL5 | >60-fold | [4] |
Experimental Protocols
ELOVL6 Activity Assay (Representative Protocol)
This protocol is a representative method for determining the enzymatic activity of ELOVL6 and assessing the inhibitory potential of compounds like ELOVL6-IN-5, based on methodologies described in the literature.[5]
Materials:
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Microsomal fractions containing ELOVL6 (from liver tissue or cells overexpressing the enzyme)
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[14C]-Malonyl-CoA (radiolabeled substrate)
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Palmitoyl-CoA (substrate)
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Reaction Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
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NADPH
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Bovine Serum Albumin (BSA)
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ELOVL6-IN-5 (or other inhibitors) dissolved in DMSO
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Scintillation cocktail
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Scintillation counter
Procedure:
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Prepare a reaction mixture containing the reaction buffer, NADPH, and BSA.
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Add a specified amount of microsomal protein to the reaction mixture.
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To test for inhibition, pre-incubate the microsomes with varying concentrations of ELOVL6-IN-5 (or vehicle control, DMSO) for a defined period (e.g., 15 minutes) at 37°C.
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Initiate the enzymatic reaction by adding a mixture of palmitoyl-CoA and [14C]-malonyl-CoA to the pre-incubated samples.
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Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes). The reaction time should be within the linear range of product formation.
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Stop the reaction by adding a strong acid (e.g., 6 M HCl).
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Saponify the fatty acids by adding a strong base (e.g., 7.5 M KOH) and heating (e.g., at 70°C for 1 hour).
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Acidify the mixture to protonate the fatty acids.
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Extract the fatty acids using an organic solvent (e.g., hexane).
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Evaporate the organic solvent and resuspend the fatty acid residue in a suitable solvent.
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Add a scintillation cocktail to the extracted fatty acids.
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Measure the incorporation of radioactivity into the elongated fatty acid product using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of ELOVL6-IN-5 and determine the IC50 value by fitting the data to a dose-response curve.
Experimental workflow for an ELOVL6 activity assay.
Cellular and Physiological Effects
Inhibition of ELOVL6 by ELOVL6-IN-5 leads to distinct changes in cellular fatty acid composition, which in turn can modulate various signaling pathways and physiological processes.
Alteration of Fatty Acid Profile
The primary consequence of ELOVL6 inhibition is a shift in the balance of saturated fatty acids. Specifically, the elongation of C16 fatty acids to C18 fatty acids is blocked.
| Fatty Acid | Effect of ELOVL6 Inhibition | Reference |
| Palmitate (C16:0) | Increased | [5] |
| Stearate (C18:0) | Decreased | [5] |
| Palmitoleate (C16:1n7) | Increased | [5] |
| Oleate (C18:1n9) | Decreased | [5] |
These alterations in fatty acid composition can impact membrane fluidity, lipid signaling, and the formation of complex lipids such as ceramides and phospholipids.
In Vivo Effects
Chronic administration of ELOVL6-IN-5 (Compound B) in diet-induced obesity (DIO) and KKAy mouse models has been shown to significantly reduce hepatic fatty acid levels, confirming its efficacy in vivo.[1] However, in these particular studies, the inhibition of ELOVL6 by this compound did not lead to an improvement in insulin resistance.[1]
Impact on Signaling Pathways
The changes in cellular lipid composition resulting from ELOVL6 inhibition can have profound effects on intracellular signaling cascades. While direct studies on the signaling effects of ELOVL6-IN-5 are limited, research on ELOVL6 knockdown and knockout models provides significant insights.
AMPK/KLF4 Signaling Pathway
A key pathway affected by ELOVL6 inhibition is the AMP-activated protein kinase (AMPK) and Krüppel-like factor 4 (KLF4) signaling cascade. The increase in the palmitate-to-oleate ratio due to ELOVL6 inhibition can lead to the production of reactive oxygen species (ROS), which in turn activates AMPK. Activated AMPK can then induce the expression of KLF4, a transcription factor involved in cell cycle arrest and the regulation of vascular smooth muscle cell phenotype.[6]
Proposed signaling pathway for ELOVL6 inhibition.
PI3K/Rac1 Signaling
In the context of MLL-AF9 acute myeloid leukemia (AML) cells, ELOVL6 inhibition has been shown to impact cell migration.[7] Treatment with ELOVL6-IN-5 (Compound B) decreased the migration rate of wild-type AML cells.[7] This effect is suggested to be mediated through the PI3K-Rac1 pathway, as ELOVL6 loss was associated with reduced Rac1 activation following CXCL12 stimulation.[7]
ELOVL6-IN-5 effect on the PI3K/Rac1 pathway.
Conclusion
ELOVL6-IN-5 is a potent and selective inhibitor of ELOVL6, effectively blocking the elongation of C16 fatty acids to C18 fatty acids. This targeted inhibition leads to significant alterations in cellular fatty acid composition, which in turn modulates key signaling pathways such as the AMPK/KLF4 and PI3K/Rac1 cascades. These downstream effects have implications for various cellular processes, including cell cycle regulation, phenotypic switching, and cell migration. The well-characterized biochemical properties and selectivity of ELOVL6-IN-5 make it an invaluable pharmacological tool for elucidating the multifaceted roles of ELOVL6 in health and disease, and for exploring the therapeutic potential of ELOVL6 inhibition.
References
- 1. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. P428: THE FATTY ACID ELONGASE ELOVL6 IS CRUCIAL FOR HEMATOPOIETIC STEM CELL ENGRAFTMENT AND LEUKEMIA PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
